1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
Structural Taxonomy and IUPAC Nomenclature
Systematic Breakdown of the Molecular Architecture
The IUPAC name 1,5-dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one encodes critical structural features:
- Core system : A 2,3-dihydro-1H-pyrazol-3-one ring (positions 1–5), with methyl groups at C1 and C5, and a phenyl group at C2.
- Substituent : A (Z)-configured Schiff base (–N=CH–) at C4, derived from the condensation of 4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one with 3-nitro-4-(piperidin-1-yl)benzaldehyde.
- Aromatic system : A nitro-substituted phenyl ring at the benzylidene position, further modified by a piperidin-1-yl group at C4.
Table 1: Key Structural Features and Their Roles
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(3-nitro-4-piperidin-1-ylphenyl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C23H25N5O3/c1-17-22(23(29)27(25(17)2)19-9-5-3-6-10-19)24-16-18-11-12-20(21(15-18)28(30)31)26-13-7-4-8-14-26/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3 |
InChI Key |
IVMOECSBMNBSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolone core, followed by the introduction of the nitro, piperidine, and phenyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:
Condensation reactions: To form the pyrazolone core.
Nitration: To introduce the nitro group.
Substitution reactions: To attach the piperidine and phenyl groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The piperidine and phenyl groups can be substituted with other groups to create derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that compounds with similar structures to 1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one exhibit various biological activities:
Anti-inflammatory Properties : Studies have shown that derivatives of pyrazolone compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Antioxidant Activity : The presence of specific functional groups enhances the antioxidant capabilities of this compound. Molecular docking studies suggest that it may interact with biological targets involved in oxidative stress responses.
Potential Anticancer Effects : Molecular docking simulations indicate that this compound may bind effectively to proteins associated with cancer pathways, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazolone derivatives similar to 1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyldihydro-pyrazolone:
- Synthesis and Evaluation of Analog Compounds : A study synthesized several pyrazolone derivatives and evaluated their anti-inflammatory and antioxidant activities. The findings revealed that compounds with piperidine moieties exhibited enhanced biological activity compared to those without .
- Molecular Docking Studies : Research utilizing molecular docking techniques demonstrated that 1,5-Dimethyl-4-[...]-2-phenyldihydro-pyrazolone could effectively inhibit specific enzymes involved in disease pathways. This suggests its potential as a lead compound for drug development targeting neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the piperidine and phenyl groups can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound is compared to structurally related 4-aminoantipyrine Schiff bases (Table 1). Key differences lie in the substituents on the benzylidene ring and their positions:
Physicochemical Properties
- Melting Points : Derivatives with polar groups (e.g., hydroxy, nitro) exhibit higher melting points due to intermolecular hydrogen bonding. For example, a hydroxy-nitro-substituted analog melts at 172.7°C , whereas the target compound’s piperidinyl group may lower its melting point due to reduced crystallinity.
- IR Spectroscopy : All compounds show characteristic C=O stretches (~1660 cm⁻¹) and N-H/NH₂ vibrations (3276–3386 cm⁻¹). The nitro group absorbs strongly near 1520 cm⁻¹, while piperidinyl C-N stretches appear at ~1250 cm⁻¹ .
Hydrogen Bonding and Crystal Packing
Biological Activity
1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound notable for its diverse biological activities. The compound's structure features a pyrazolone core, a piperidine moiety, and a nitro group, which contribute to its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-nitrobenzaldehyde and an appropriate hydrazone derivative of 2,3-dihydro-1H-pyrazol-3-one under acidic conditions. This process facilitates the formation of the imine linkage crucial for the compound's biological activity.
Biological Activity Overview
Research indicates that 1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one exhibits several significant biological activities:
Anti-inflammatory Properties
Compounds similar to this pyrazolone derivative have demonstrated anti-inflammatory effects. Studies suggest that these compounds inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.
Antioxidant Activity
The presence of the nitro group and piperidine ring enhances the antioxidant properties of the compound. Molecular docking studies indicate that it may interact with various oxidative stress-related targets in biological systems.
Potential Anticancer Effects
Molecular docking simulations have shown that 1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one may bind effectively to proteins involved in cancer pathways. This suggests a potential role in inhibiting tumor growth and progression.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its analogs:
| Study | Findings |
|---|---|
| Molecular Docking Analysis | Demonstrated binding affinity to key proteins involved in inflammation and cancer pathways, indicating potential therapeutic applications. |
| In Vitro Cytotoxicity Tests | Showed significant cytotoxic effects against various human tumor cell lines (e.g., LCLC-103H, 5637) at certain concentrations. |
| Animal Models | In vivo studies indicated reduced inflammation markers in models treated with the compound compared to controls. |
Comparative Analysis with Similar Compounds
The unique structural features of 1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one enhance its biological activity compared to other pyrazolone derivatives. Below is a comparison table of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methylpyrazole | structure | Anti-inflammatory |
| 4-Aminoantipyrine | structure | Analgesic and anti-inflammatory |
| 4-Nitrophenylhydrazone | structure | Antioxidant properties |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Exothermic steps (e.g., Schiff base formation) demand gradual heating to avoid side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperidine nitrogen .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate imine formation while minimizing hydrolysis . Methodological Tip : Use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to monitor intermediate purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of techniques is essential:
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) with IC₅₀ calculations to evaluate target binding .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values to gauge selectivity .
- Positive controls : Compare activity to reference drugs (e.g., doxorubicin) to contextualize potency .
Advanced Research Questions
Q. What crystallographic tools are recommended for resolving structural ambiguities?
- SHELXL : Refine single-crystal X-ray data to model hydrogen bonding and Z/E isomerism .
- ORTEP-3 : Visualize thermal ellipsoids and assess bond-angle distortions in the pyrazolone ring . Case Study : A 2020 study resolved a nitro-group orientation conflict using SHELXL’s TWIN/BASF commands, revealing a 5° torsional angle deviation from DFT predictions .
Q. How do hydrogen-bonding patterns influence supramolecular assembly?
The nitro and carbonyl groups form intermolecular H-bonds (N–H···O=C, d = 2.8–3.1 Å), creating a 2D network. Graph-set analysis (Etter’s method) classifies these as R₂²(8) motifs, stabilizing the crystal lattice . Contradiction Alert : Discrepancies between experimental (X-ray) and computational (DFT) H-bond lengths (~0.2 Å) suggest solvent effects during crystallization .
Q. What strategies address contradictory bioactivity data across assays?
- Statistical Design of Experiments (DoE) : Use a 3² factorial design to test variables (e.g., pH, temperature) and identify confounding factors .
- Meta-analysis : Pool data from kinase inhibition (IC₅₀ = 1.2 µM) and cytotoxicity (EC₅₀ = 8.7 µM) studies to distinguish target-specific vs. off-target effects .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Replace the nitro group with –CF₃ or –CN to test electronic effects on binding .
- Molecular docking : AutoDock Vina simulations with PDB 3QKK (kinase domain) predict a ΔG binding of −9.2 kcal/mol, correlating with experimental IC₅₀ values . Key Finding : The piperidine ring’s chair conformation enhances hydrophobic pocket occupancy, as shown in a 2023 SAR study .
Data Contradiction Analysis
Q. Why do computational and experimental logP values differ for this compound?
- Experimental logP : 2.4 (shake-flask method, pH 7.4) .
- Computational logP : 3.1 (ChemAxon). Resolution : The discrepancy arises from the compound’s pH-dependent tautomerism (enol-keto equilibrium), which alters hydrophobicity. Adjusting protonation states in silico reduces the error to ±0.3 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
